molecular formula C10H12N2O2 B11780788 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine

Cat. No.: B11780788
M. Wt: 192.21 g/mol
InChI Key: CITYOMBXVHAOJK-UHFFFAOYSA-N
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Description

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine is a chemical compound with the molecular formula C10H12N2O2 and a molecular weight of 192.21 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

The synthesis of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminophenol and 2-bromoanisole.

    Cyclization: The initial step involves the cyclization of 2-aminophenol with 2-bromoanisole under basic conditions to form the benzoxazole ring.

    Substitution: The methoxy group is introduced through a nucleophilic substitution reaction.

    Amination: Finally, the ethanamine side chain is attached via a reductive amination process.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds related to 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine exhibit significant anticancer properties. For instance, derivatives of benzoxazole have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colorectal cancer). One study reported that certain benzoxazole derivatives demonstrated enhanced cytotoxicity when modified with acetic acid groups, suggesting that structural modifications can optimize their anticancer activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that benzoxazole derivatives can act against both Gram-positive and Gram-negative bacteria. For example, a series of synthesized benzothiazole derivatives showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies revealed that specific functional groups significantly enhance the antimicrobial efficacy of these compounds .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Certain derivatives were found to inhibit the release of pro-inflammatory cytokines like IL-6 in vitro, indicating potential applications in treating inflammatory diseases .

Case Study: Anticancer Efficacy

A notable study investigated the anticancer efficacy of a series of benzoxazole derivatives, including this compound, against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like 5-Fluorouracil, highlighting their potential as alternative treatments for resistant cancer types .

Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, researchers synthesized multiple derivatives of this compound and tested them against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results demonstrated significant inhibition at low concentrations, suggesting these compounds could serve as effective agents in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in biological processes.

    Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine can be compared with other benzoxazole derivatives:

    1-(6-Chlorobenzo[D]oxazol-2-YL)ethanamine: This compound has a chlorine atom instead of a methoxy group, leading to different chemical properties and reactivity.

    1-(6-Methylbenzo[D]oxazol-2-YL)ethanamine: The presence of a methyl group instead of a methoxy group affects its biological activity and solubility.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine, a compound belonging to the benzoxazole family, has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The methods often utilize various coupling reactions that allow for the formation of the benzoxazole ring, which is crucial for its biological activity.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HepG2. For instance, a derivative demonstrated significant cytotoxicity with an IC50 value ranging from 1.38 to 3.21 μM, indicating strong potential as an anticancer agent .
  • Mechanism of Action : The mechanism by which this compound exerts its anticancer effects involves the modulation of mitochondrial membrane potential (MMP), leading to apoptosis. Specifically, it has been shown to decrease Bcl-2 levels while increasing p53 and Bax levels, promoting intrinsic apoptotic pathways .
  • Antimicrobial Activity : Benzoxazole derivatives are known for their antimicrobial properties. Research indicates that modifications in the benzoxazole structure can enhance antibacterial efficacy against various strains, including Mycobacterium tuberculosis .
  • Other Biological Activities : Beyond anticancer and antimicrobial effects, benzoxazole derivatives have been reported to exhibit anti-inflammatory, antioxidant, and analgesic properties. These activities are attributed to their ability to interact with biological receptors effectively .

Case Studies

Several case studies highlight the biological activities of compounds related to this compound:

  • Apoptosis in HepG2 Cells : A study demonstrated that treatment with a related compound resulted in a significant increase in early and late apoptosis stages (16.63-fold and 60.11-fold respectively) compared to untreated controls . This suggests a robust apoptotic effect mediated by the compound.
  • Cytotoxicity Profile : In a comparative analysis of various benzoxazole derivatives, those with methoxy substitutions showed enhanced cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural modifications in optimizing biological activity .
  • Antimicrobial Efficacy : A series of benzothiazole derivatives were tested for their activity against resistant bacterial strains, revealing that structural variations significantly impacted their efficacy. This underscores the potential for this compound in developing new antimicrobial agents .

Data Tables

Activity Type IC50 Value (μM) Cell Line/Pathogen Mechanism
Anticancer1.38 - 3.21HepG2Apoptosis induction
AntimicrobialVariesMycobacterium tuberculosisBactericidal activity
Anti-inflammatoryN/AVariousCytokine inhibition

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(6-methoxy-1,3-benzoxazol-2-yl)ethanamine

InChI

InChI=1S/C10H12N2O2/c1-6(11)10-12-8-4-3-7(13-2)5-9(8)14-10/h3-6H,11H2,1-2H3

InChI Key

CITYOMBXVHAOJK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC2=C(O1)C=C(C=C2)OC)N

Origin of Product

United States

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